
1,2,3-Trimethylthiiren-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Trimethylthiiren-1-ium chloride is an organic compound with the molecular formula C5H9ClS It is a thiirenium ion derivative, characterized by a three-membered ring containing sulfur
準備方法
Synthetic Routes and Reaction Conditions
1,2,3-Trimethylthiiren-1-ium chloride can be synthesized through several methods. One common approach involves the reaction of 1,2,3-trimethylthiirane with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under mild conditions, with the thiirane ring opening to form the thiirenium ion, which then reacts with the chlorinating agent to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
1,2,3-Trimethylthiiren-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiirenium ion back to the corresponding thiirane or other sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with this compound under mild conditions to form substituted products.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiirane and other sulfur-containing compounds.
Substitution: Various substituted thiirenium derivatives.
科学的研究の応用
1,2,3-Trimethylthiiren-1-ium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: The compound’s reactivity with nucleophiles makes it useful in studying enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of 1,2,3-trimethylthiiren-1-ium chloride involves its reactivity as a thiirenium ion. The positively charged sulfur atom can interact with nucleophiles, leading to various chemical transformations. The compound’s reactivity is influenced by the electron-donating effects of the methyl groups, which stabilize the thiirenium ion and enhance its reactivity.
類似化合物との比較
1,2,3-Trimethylthiiren-1-ium chloride can be compared with other thiirenium ions and sulfur-containing heterocycles:
Thiirenium Ions: Similar compounds include 1,2-dimethylthiiren-1-ium chloride and 1,3-dimethylthiiren-1-ium chloride. These compounds share similar reactivity but differ in their substitution patterns and stability.
Sulfur-Containing Heterocycles: Compounds like thiophenes and thiazoles also contain sulfur atoms in their ring structures. this compound is unique due to its three-membered ring and the presence of a positively charged sulfur atom.
特性
CAS番号 |
66486-79-1 |
|---|---|
分子式 |
C5H9ClS |
分子量 |
136.64 g/mol |
IUPAC名 |
1,2,3-trimethylthiiren-1-ium;chloride |
InChI |
InChI=1S/C5H9S.ClH/c1-4-5(2)6(4)3;/h1-3H3;1H/q+1;/p-1 |
InChIキー |
DWKVTZGPJLKTQU-UHFFFAOYSA-M |
正規SMILES |
CC1=C([S+]1C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


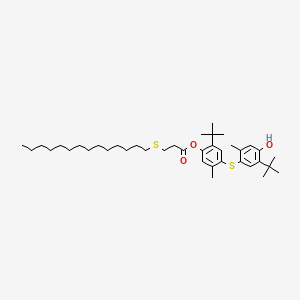
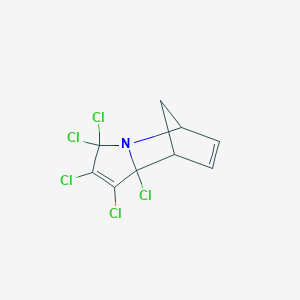
![Methyl 2,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate](/img/structure/B14478867.png)
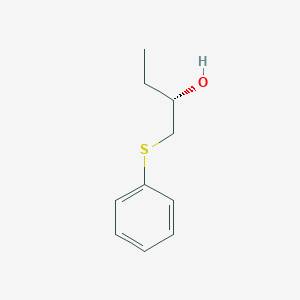
![3-[2-(Heptyloxy)ethoxy]propanoic acid](/img/structure/B14478881.png)
![Propane, 1-[(chloroethynyl)thio]-](/img/structure/B14478885.png)
![4-methyl-14-oxa-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),8,10,12,15,17-heptaen-3-one](/img/structure/B14478890.png)
![Bicyclo[4.3.2]undeca-7,10-diene](/img/structure/B14478891.png)

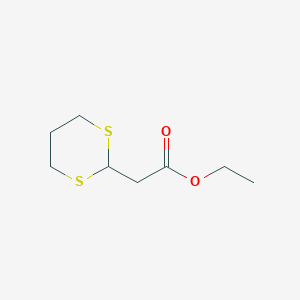
![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14478925.png)
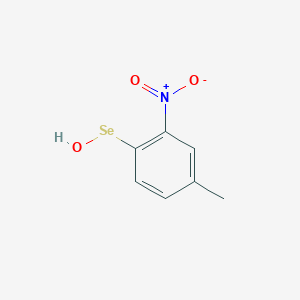
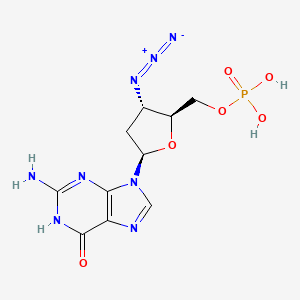
![5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol](/img/structure/B14478939.png)
